2-chloro-N-(3-fluoro-2-methylphenyl)acetamide
Overview
Description
2-chloro-N-(3-fluoro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H9ClFNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 3-fluoro-2-methylphenyl group and a chlorine atom is attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide typically involves the reaction of 3-fluoro-2-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 3-fluoro-2-methylaniline in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: The amide group can be reduced to form amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or borane.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(3-fluoro-2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and chloro substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide
- 2-chloro-N-(3-chloro-2-methylphenyl)acetamide
- 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Uniqueness
2-chloro-N-(3-fluoro-2-methylphenyl)acetamide is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct physicochemical properties and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(3-fluoro-2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPSLKVJMLPHCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359259 | |
Record name | 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347196-12-7 | |
Record name | 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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